molecular formula C13H13N3O2 B11725173 2-cyano-N'-(4-oxo-4-phenylbutan-2-ylidene)acetohydrazide

2-cyano-N'-(4-oxo-4-phenylbutan-2-ylidene)acetohydrazide

Cat. No.: B11725173
M. Wt: 243.26 g/mol
InChI Key: MMNXYCSEWJLAGC-UHFFFAOYSA-N
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Description

2-cyano-N’-(4-oxo-4-phenylbutan-2-ylidene)acetohydrazide is an organic compound with the molecular formula C₁₃H₁₃N₃O₂ This compound is known for its unique structure, which includes a cyano group, a phenyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-(4-oxo-4-phenylbutan-2-ylidene)acetohydrazide typically involves the reaction of cyanoacetic acid hydrazide with 4-oxo-4-phenylbutanal. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-(4-oxo-4-phenylbutan-2-ylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the hydrazide moiety under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives where the cyano group is reduced to an amine.

    Substitution: Substituted hydrazides with various functional groups replacing the original hydrazide moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-cyano-N’-(4-oxo-4-phenylbutan-2-ylidene)acetohydrazide involves its interaction with specific molecular targets. The cyano group and hydrazide moiety can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-4-oxo-4-phenylbutanoate: Similar structure with an ethyl ester group instead of the hydrazide moiety.

    2-cyano-4-oxo-4-phenylbutanoic acid: Similar structure with a carboxylic acid group instead of the hydrazide moiety.

Uniqueness

2-cyano-N’-(4-oxo-4-phenylbutan-2-ylidene)acetohydrazide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2-cyano-N-[(4-oxo-4-phenylbutan-2-ylidene)amino]acetamide

InChI

InChI=1S/C13H13N3O2/c1-10(15-16-13(18)7-8-14)9-12(17)11-5-3-2-4-6-11/h2-6H,7,9H2,1H3,(H,16,18)

InChI Key

MMNXYCSEWJLAGC-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)CC#N)CC(=O)C1=CC=CC=C1

Origin of Product

United States

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